3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Overview
Description
3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol is a synthetic organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of phenylmethoxy groups adds to the complexity and potential reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method might involve the use of phenylmethanol derivatives and oxirane intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or other derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups might play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyoxolan-2-ol: Lacks the phenylmethoxy groups, leading to different reactivity and applications.
5-Phenylmethoxymethyl-oxolan-2-ol: Contains fewer phenylmethoxy groups, affecting its chemical properties.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976396 | |
Record name | 2,3,5-Tri-O-benzylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60933-68-8 | |
Record name | NSC81026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-Tri-O-benzylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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